molecular formula C13H19N3O3 B11856217 Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate CAS No. 5446-29-7

Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate

Cat. No.: B11856217
CAS No.: 5446-29-7
M. Wt: 265.31 g/mol
InChI Key: QFZIXQHCGJIOSU-UHFFFAOYSA-N
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Description

Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a chemical compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinazolines, which are known for their diverse pharmacological properties. The molecular structure can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have demonstrated that derivatives of hexahydroquinazoline compounds exhibit promising anticancer properties. For instance, research indicated that certain derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In a study evaluating several derivatives of hexahydroquinazoline, it was found that specific substitutions on the hexahydroquinazoline scaffold significantly enhanced anticancer activity. The most effective compound exhibited an IC50 value of 12 μM against MCF7 cells, indicating potent anticancer efficacy .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:
A study conducted on the compound's effect on inflammatory mediators revealed a significant reduction in nitric oxide (NO) production at concentrations above 10 μM . This suggests its potential utility in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Tankyrase: Similar compounds have been noted for their ability to inhibit tankyrase enzymes, which play a role in cancer cell proliferation and metastasis .
  • Antioxidant Activity: The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.

Data Table: Biological Activities Summary

Activity TypeTarget Cell LineIC50 Value (μM)Mechanism
AnticancerMCF712Induction of apoptosis
AnticancerPC315Inhibition of cell proliferation
Anti-inflammatoryRAW264.7>10Inhibition of NO production

Properties

CAS No.

5446-29-7

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

butyl 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-2-3-6-19-12(18)8-4-5-10-9(7-8)11(17)16-13(14)15-10/h8H,2-7H2,1H3,(H3,14,15,16,17)

InChI Key

QFZIXQHCGJIOSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CCC2=C(C1)C(=O)NC(=N2)N

Origin of Product

United States

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